molecular formula C16H13FN4O3S3 B6552213 2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 1008108-55-1

2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B6552213
CAS No.: 1008108-55-1
M. Wt: 424.5 g/mol
InChI Key: NKXGESNGFVTLFX-UHFFFAOYSA-N
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Description

“2-{[4-amino-5-(thiophene-2-sulfonyl)pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide” is a chemical compound with the molecular formula C18H18N4O4S3 . It is a complex molecule that contains several functional groups, including an amine, a sulfanyl, a sulfonyl, and an acetamide group .


Synthesis Analysis

The synthesis of such complex molecules often involves multiple steps and various methodologies. For instance, substituted pyridines with diverse functional groups are synthesized via the remodeling of (Aza)indole/Benzofuran skeletons . This study reports a ring cleavage methodology reaction for the synthesis of 2-alkyl/aryl 3-electron-withdrawing groups (esters, sulfones, and phosphonates) 5-aminoaryl/phenol pyridines .


Molecular Structure Analysis

The molecular structure of this compound is quite complex due to the presence of multiple functional groups. The molecule contains a pyrimidin-2-yl group attached to a thiophene-2-sulfonyl group via a sulfanyl linkage . Additionally, it has an acetamide group attached to a 3-fluorophenyl group .

Future Directions

The development of robust synthetic routes enabling the incorporation of sulfone and phosphonate moieties on the pyridine scaffold is highly needed in medicinal and agricultural chemistry . This compound, with its complex structure and functional groups, could serve as a valuable starting point for the synthesis of new bioactive molecules.

Properties

IUPAC Name

2-(4-amino-5-thiophen-2-ylsulfonylpyrimidin-2-yl)sulfanyl-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13FN4O3S3/c17-10-3-1-4-11(7-10)20-13(22)9-26-16-19-8-12(15(18)21-16)27(23,24)14-5-2-6-25-14/h1-8H,9H2,(H,20,22)(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NKXGESNGFVTLFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NC=C(C(=N2)N)S(=O)(=O)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13FN4O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

424.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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